molecular formula C10H12F3N3S B2966355 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine CAS No. 2034379-30-9

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B2966355
CAS No.: 2034379-30-9
M. Wt: 263.28
InChI Key: UZXZTJMXYBNWHV-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiomorpholine moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
  • 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one

Uniqueness

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine is unique due to the presence of both a trifluoromethyl group and a thiomorpholine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3S/c1-7-14-8(10(11,12)13)6-9(15-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZTJMXYBNWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCSCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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